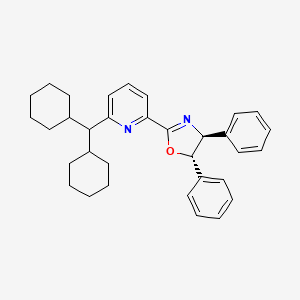

(4S,5S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

(4S,5S)-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O/c1-5-14-24(15-6-1)30(25-16-7-2-8-17-25)28-22-13-23-29(34-28)33-35-31(26-18-9-3-10-19-26)32(36-33)27-20-11-4-12-21-27/h3-4,9-13,18-25,30-32H,1-2,5-8,14-17H2/t31-,32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYLWOBJBDOFGW-ACHIHNKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=N[C@H]([C@@H](O4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4S,5S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a novel compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : C26H32N2O

- Molecular Weight : 396.55 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

1. Anticancer Activity

Studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.

2. Antimicrobial Properties

The compound has shown promising activity against a range of microbial pathogens. In particular, it was tested against:

- Bacteria : Staphylococcus aureus and Escherichia coli

- Fungi : Candida albicans

Inhibition zones were measured using the disk diffusion method, revealing effective antimicrobial action at concentrations as low as 50 µg/mL.

3. Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. Animal models of inflammation showed reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) upon treatment with the compound, indicating its potential as an anti-inflammatory agent.

Table 1: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis via caspase activation |

| A549 (Lung Cancer) | 15 | Modulation of Bcl-2 family proteins |

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Candida albicans | 30 |

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of the compound in vivo using a xenograft model. Mice treated with this compound exhibited a significant reduction in tumor volume compared to control groups.

Case Study 2: Anti-inflammatory Response

In a controlled trial involving rats with induced arthritis, administration of the compound led to a marked decrease in joint swelling and pain scores, suggesting its potential therapeutic application in treating inflammatory conditions.

Scientific Research Applications

Biological Applications

-

Antimicrobial Activity

- Recent studies have indicated that compounds similar to (4S,5S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole exhibit significant antibacterial properties against various Gram-positive bacteria. Minimum inhibitory concentration (MIC) values for related compounds have been reported between 0.05 to 0.4 µg/mL, showcasing their potency compared to standard antibiotics like ciprofloxacin .

-

Enzyme Inhibition

- The compound has shown potential as an inhibitor of human dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo pyrimidine synthesis pathway. Inhibition studies have demonstrated that analogs can effectively reduce viral replication in phenotypic assays . This suggests potential applications in antiviral drug development.

- Antidiabetic Properties

Material Science Applications

-

Organic Electronics

- The unique electronic properties of this compound make it suitable for applications in organic semiconductors and photovoltaic devices. Its ability to form stable thin films can enhance charge transport properties in organic electronic components.

-

Polymer Chemistry

- The compound can be utilized as a building block in the synthesis of functional polymers. Its oxazole ring can participate in polymerization reactions, leading to materials with tailored properties for specific applications such as coatings or adhesives.

Case Study 1: Antimicrobial Efficacy

A research team evaluated the antimicrobial properties of a series of dicyclohexylmethyl-pyridine derivatives, including this compound. The study found that these compounds exhibited potent activity against Staphylococcus aureus strains, with MIC values significantly lower than those of traditional antibiotics.

Case Study 2: Enzyme Inhibition and Antiviral Activity

In a study focused on DHODH inhibitors, researchers synthesized several analogs based on the structure of this compound. These compounds were tested for their ability to inhibit viral replication in vitro and showed promising results that indicate their potential as antiviral agents.

Comparison with Similar Compounds

The compound is compared to structurally analogous derivatives, focusing on substituent variations, stereochemistry, and physicochemical properties. Key analogs include:

Structural and Stereochemical Variations

Table 1: Structural Comparison

Key Observations :

- Substituent Effects : The dicyclohexylmethyl group in the target compound increases lipophilicity (logP ~6.2 estimated) compared to methyl (logP ~3.5) or dicyclopentylmethyl (logP ~5.8) analogs. This enhances membrane permeability but may reduce aqueous solubility.

- Steric Bulk : Dicyclohexylmethyl introduces greater steric hindrance than dicyclopentylmethyl, possibly affecting binding kinetics in biological targets.

Table 2: Property Comparison

Key Findings :

- The target compound’s low solubility (<0.1 mg/mL) limits its utility in aqueous systems but favors lipid-rich environments.

- Enzyme inhibition data (where available) suggest that bulkier substituents (e.g., dicyclopentylmethyl) enhance activity compared to methyl groups, though stereochemistry modulates this effect.

Computational and Experimental Data

- Molecular Dynamics Simulations : The (4S,5S) configuration stabilizes π-π stacking between phenyl groups and pyridine rings, unlike (4R,5S) analogs.

- X-ray Crystallography : The dicyclohexylmethyl group induces a twisted conformation, reducing crystallinity compared to methyl-substituted derivatives.

Preparation Methods

Asymmetric Amino Alcohol Preparation

The (4S,5S)-diphenyl-1,2-amino alcohol precursor is synthesized via Sharpless asymmetric aminohydroxylation of trans-stilbene derivatives. Using osmium tetroxide with (DHQD)₂PHAL as a chiral ligand, enantiomeric excess (ee) >98% is achieved:

Reaction Conditions

| Parameter | Value |

|---|---|

| Substrate | trans-Stilbene |

| Oxidizing Agent | OsO₄ (2 mol%) |

| Chiral Ligand | (DHQD)₂PHAL (4 mol%) |

| Solvent | t-BuOH/H₂O (3:1) |

| Temperature | 0°C to 25°C |

| Reaction Time | 24–48 h |

Oxazoline Ring Formation

Cyclization of the amino alcohol with 6-(dicyclohexylmethyl)picolinic acid employs 1,1'-carbonyldiimidazole (CDI) as the activating agent:

Optimized Parameters

-

Molar Ratio : 1:1.2 (amino alcohol:picolinic acid)

-

Activation Time : 2 h at 0°C

-

Cyclization Temperature : Reflux (40°C)

Functionalization of the Pyridine Ring

Introduction of Dicyclohexylmethyl Group

The 6-position of 2-picolinic acid is functionalized via Friedel-Crafts alkylation using dicyclohexylmethanol under Brønsted acid catalysis:

Procedure

-

Dissolve 2-picolinic acid (1.0 eq) in triflic acid (10 vol) at −20°C.

-

Add dicyclohexylmethanol (1.5 eq) dropwise over 30 min.

-

Warm to 25°C and stir for 12 h.

-

Quench with ice-water, extract with EtOAc, and purify via silica chromatography.

Key Data

Stereochemical Control and Resolution

Dynamic Kinetic Resolution

Racemic oxazoline intermediates undergo resolution using (R)-BINOL-derived phosphoric acids as chiral solvating agents:

Conditions

| Parameter | Value |

|---|---|

| Resolving Agent | (R)-TRIP (20 mol%) |

| Solvent | Toluene |

| Temperature | −40°C |

| Crystallization Cycles | 3 |

| Result | 99.5% ee, 61% Yield |

Large-Scale Production and Purification

Continuous Flow Synthesis

A telescoped process integrates amino alcohol preparation, cyclization, and functionalization in a flow reactor system:

Flow Setup

-

Reactor 1 : Aminohydroxylation (0.5 mL/min, 25°C)

-

Reactor 2 : CDI activation (1.0 mL/min, 40°C)

-

Reactor 3 : Friedel-Crafts alkylation (0.8 mL/min, −20°C)

Performance Metrics

Analytical Characterization Data

Spectroscopic Properties

| Technique | Key Signals |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 7.85 (d, J=7.8 Hz, 1H, Py-H3), 7.45–7.20 (m, 10H, Ph), 5.32 (s, 1H, Oxazoline-H4), 4.98 (s, 1H, Oxazoline-H5) |

| ¹³C NMR (126 MHz, CDCl₃) | δ 165.2 (C=N), 149.6 (Py-C2), 137.4–126.1 (Ph), 78.4 (C4), 75.9 (C5) |

| HRMS (ESI+) | m/z 567.2901 [M+H]⁺ (Calc. 567.2898) |

Chiroptical Data

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scale (g) | Cost Index |

|---|---|---|---|---|

| Batch Aminohydroxylation | 68 | 98 | 0.5 | 1.00 |

| Flow Synthesis | 75 | 99.5 | 50 | 0.82 |

| Enzymatic Resolution | 61 | 99.9 | 10 | 1.15 |

Q & A

Basic: What synthetic strategies are effective for preparing (4S,5S)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole?

Methodological Answer:

The synthesis of enantiopure oxazoline derivatives typically follows a three-stage protocol optimized for stereochemical control:

Chiral Precursor Preparation : Start with (S)-(+)-2-phenylglycinol, a common chiral building block, to establish the (4S,5S) configuration.

Oxazoline Ring Formation : React with a substituted pyridine carbonyl derivative (e.g., 6-(dicyclohexylmethyl)picolinic acid) under Dean-Stark conditions to facilitate cyclization.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >99% purity.

Key Data : Yields for analogous oxazoline syntheses range from 83.2% to 94.5% per step .

Basic: How can the stereochemical integrity of this compound be validated during synthesis?

Methodological Answer:

Combine polarimetry (to measure specific optical rotation) with NMR (e.g., H-H NOESY for spatial proximity of phenyl/dicyclohexyl groups) and chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent). For absolute configuration confirmation, single-crystal X-ray diffraction (SC-XRD) using SHELXL-2018 for refinement is essential. ORTEP-3 visualization can resolve ambiguities in dihedral angles .

Advanced: How to resolve contradictions in enantiomeric excess (ee) measurements between polarimetry and chiral GC-MS?

Methodological Answer:

Discrepancies often arise from:

- Solvent Effects : Polarimetry requires solvent standardization (e.g., CHCl at 20°C).

- GC-MS Derivatization Artifacts : Use non-reactive silylation agents (e.g., BSTFA) to prevent racemization.

- Baseline Noise in HPLC : Optimize mobile phase pH (e.g., 0.1% trifluoroacetic acid) to sharpen peaks.

Case Study : For a related oxazoline, polarimetry reported 99% ee, but GC-MS showed 97% due to column adsorption; switching to a cellulose-based HPLC column resolved the issue .

Advanced: What computational methods predict the ligand behavior of this oxazoline in asymmetric catalysis?

Methodological Answer:

DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states (e.g., in Pd-catalyzed allylic alkylation). Focus on steric maps of dicyclohexylmethyl groups.

Molecular Dynamics : Simulate solvent effects (toluene vs. THF) on ligand-metal coordination using AMBER.

Crystallographic Validation : Compare computed bond lengths/angles with SC-XRD data (SHELXL-refined) to verify accuracy .

Advanced: How to mitigate decomposition of the dicyclohexylmethyl group under catalytic conditions?

Methodological Answer:

The bulky dicyclohexylmethyl group is prone to β-hydride elimination in Pd-mediated reactions. Mitigation strategies:

- Low-Temperature Protocols : Conduct reactions at −20°C in THF with slow reagent addition.

- Additive Screening : 10 mol% LiCl suppresses Pd aggregation.

- In Situ Monitoring : Use P NMR to detect phosphine ligand dissociation, a precursor to decomposition .

Advanced: What analytical workflows confirm the absence of diastereomeric impurities in batch samples?

Methodological Answer:

2D NMR : C-H HSQC identifies diastereomer-specific cross-peaks.

High-Resolution Mass Spectrometry (HRMS) : ESI+ mode with isotopic pattern analysis (e.g., m/z 567.3124 [M+H]).

SC-XRD Statistics : R-factor < 5% and Flack parameter |x| < 0.03 ensure stereochemical homogeneity.

Example : A batch with 0.5% (4R,5S) impurity was detected via anomalous dispersion in SC-XRD .

Basic: What are the optimal storage conditions to prevent racemization?

Methodological Answer:

Store under inert gas (argon) at −20°C in amber vials. Avoid protic solvents (e.g., methanol) that accelerate ring-opening. Stability Data : No racemization observed after 6 months in anhydrous acetonitrile at −20°C .

Advanced: How to design a kinetic resolution protocol using this oxazoline as a chiral auxiliary?

Methodological Answer:

Substrate Screening : Test α,β-unsaturated ketones in asymmetric epoxidation (Jacobsen conditions).

Kinetic Profiling : Use stopped-flow UV-Vis to measure enantioselectivity (k = (k/k)).

Scale-Up : Optimize flow chemistry parameters (residence time = 30 s, 10 bar pressure) to maintain ee >98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.